N-(3,4-dimethylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
Description
N-(3,4-Dimethylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a pteridin-4-one core substituted with a 4-methylbenzyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The N-(3,4-dimethylphenyl) group confers hydrophobicity and steric bulk, which may influence binding interactions in biological or material science applications.
Properties
Molecular Formula |
C24H23N5O2S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-[(4-methylphenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H23N5O2S/c1-15-4-7-18(8-5-15)13-29-23(31)21-22(26-11-10-25-21)28-24(29)32-14-20(30)27-19-9-6-16(2)17(3)12-19/h4-12H,13-14H2,1-3H3,(H,27,30) |
InChI Key |
RITQOKBNTNFGOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3N=C2SCC(=O)NC4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pteridine ring, the introduction of the sulfanyl group, and the attachment of the aromatic substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The compound shares core motifs with several analogs:
- Sulfanyl-linked acetamide : A common feature in bioactive molecules, facilitating hydrogen bonding and hydrophobic interactions.
- Heterocyclic core: The 3,4-dihydropteridin-4-one core is analogous to thieno[2,3-d]pyrimidin-4-one () and quinazolin-4-one (), which are associated with kinase inhibition and antimicrobial activity.
Key structural differences :
Substituent impact :
- Hydrophobic groups (e.g., 3,4-dimethylphenyl in the target compound) may improve membrane permeability but reduce solubility .
Physicochemical Properties
- Solubility : The target compound’s 3,4-dimethylphenyl group likely reduces aqueous solubility compared to nitro- or chlorophenyl-substituted analogs ().
- Melting Points : While direct data are unavailable, analogs with nitro groups (e.g., ) exhibit higher melting points (~473–475 K in ) due to stronger intermolecular forces.
Computational and Experimental Insights
- Docking Studies : Glide XP scoring () predicts enhanced binding for compounds with hydrophobic enclosures, aligning with the target’s 3,4-dimethylphenyl group.
- Crystallography : Analogs like those in form hydrogen-bonded dimers (R22(10) motifs), suggesting the target compound may adopt similar supramolecular arrangements .
Biological Activity
N-(3,4-dimethylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a pteridine core substituted with various functional groups. The molecular formula is CHNOS, and its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| IUPAC Name | N-(3,4-dimethylphenyl)-2-{3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanylacetamide |
| SMILES | CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC(=C4C)C |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to inhibit certain enzymes that play a critical role in cellular processes such as proliferation and apoptosis. The binding affinity to these molecular targets suggests a potential use in treating various diseases, particularly cancers.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- Studies have demonstrated that the compound can inhibit the growth of cancer cells by interfering with cell cycle progression and inducing apoptosis. For instance, it has been shown to affect the activity of cyclin-dependent kinases (CDKs), which are crucial for cell division.
-
Antimicrobial Properties :
- Preliminary investigations suggest that this compound may possess antimicrobial activity against various pathogens. Its efficacy is attributed to the disruption of microbial cell membranes.
-
Anti-inflammatory Effects :
- The compound has been evaluated for its anti-inflammatory properties in vitro. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
-
Study on Anticancer Properties :
- A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation .
-
Antimicrobial Activity Assessment :
- Research conducted at a pharmaceutical lab indicated that this compound exhibited promising activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.
- Inflammation Model Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
